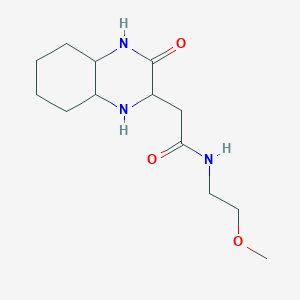
5-(二氟甲氧基)吡啶-2-甲酸
概述
科学研究应用
聚合物发光器件中的光电性质
对吡啶-2-甲酸衍生物(特别是带有 1,3,4-恶二唑单元的吡啶-2-甲酸衍生物)的研究已经进行,以改善用于聚合物发光器件的铱配合物的光电性质。这项研究表明,用 1,3,4-恶二唑单元修饰吡啶-2-甲酸的辅助配体增强了铱配合物的光电性质,显示出器件中改善的发光效率和峰值亮度 (Xiao et al., 2009)。
抗氧化活性
另一项研究集中于合成源自-卤代酮、-吡啶烯烃和各种仲胺的新型二硒化物,揭示其中一些化合物表现出显着的抗氧化活性。这项研究显示了吡啶-2-甲酸衍生物在开发抗氧化剂方面的潜力 (Narajji, Karvekar, & Das, 2008)。
用于器件应用的发光性质
对以 2-(9,9-二乙基芴-2-基)-5-三氟甲基-吡啶和吡啶-2-甲酸为配体的 novel 铱配合物进行的研究揭示了它们有希望的发光性质。这些配合物在电磷光器件中显示出高的分解温度和有效的发光,表明它们在实际器件应用中的潜力 (Zhang et al., 2010)。
微生物中的吡啶-2-甲酸降解
研究确定了一个负责细菌中吡啶-2-甲酸降解的基因簇,为微生物中吡啶-2-甲酸的分解代谢机制提供了新的见解。这项研究有助于了解吡啶-2-甲酸及其衍生物的环境解毒 (Qiu et al., 2019)。
光催化活性
一项研究利用 5-(3,4-二羧基苯基)吡啶-2-甲酸与锰、镍、铜和锌等金属合成配位聚合物。这些化合物对染料的降解表现出光催化活性,展示了吡啶-2-甲酸衍生物在环境应用中的效用 (Gu et al., 2017)。
作用机制
Target of Action
The primary target of 5-(Difluoromethoxy)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are a type of protein that plays a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(Difluoromethoxy)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, which are involved in viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a role in zinc transport . By binding to ZFPs and disrupting zinc binding, it potentially affects the pathways that involve these proteins .
Pharmacokinetics
The compound’s impact on bioavailability is likely to be significant given its ability to bind to zfps and disrupt zinc binding .
Result of Action
The molecular and cellular effects of 5-(Difluoromethoxy)picolinic acid’s action primarily involve the inhibition of ZFPs . This results in the disruption of viral replication and packaging, as well as normal cell homeostatic functions .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
5-(Difluoromethoxy)picolinic acid plays a significant role in biochemical reactions, particularly in the inhibition of viral entry. It interacts with enzymes and proteins involved in viral membrane fusion, thereby preventing the entry of enveloped viruses into host cells . This compound has been shown to inhibit the entry of viruses such as severe acute respiratory syndrome coronavirus 2 and influenza A virus by targeting viral-cellular membrane fusion . Additionally, 5-(Difluoromethoxy)picolinic acid interacts with cellular endocytosis pathways, further restricting viral entry .
Cellular Effects
The effects of 5-(Difluoromethoxy)picolinic acid on various cell types and cellular processes are profound. It influences cell function by inhibiting viral entry, which in turn affects cell signaling pathways and gene expression related to viral infection . This compound has been shown to interfere with the endocytic movement of virions towards the nucleus, thereby preventing viral replication . Furthermore, 5-(Difluoromethoxy)picolinic acid has been observed to have cytotoxic effects at higher concentrations, impacting cellular metabolism and viability .
Molecular Mechanism
At the molecular level, 5-(Difluoromethoxy)picolinic acid exerts its effects through several mechanisms. It binds to viral particles, compromising their membrane integrity and inhibiting membrane fusion events necessary for viral entry . This compound also interferes with cellular endocytosis, preventing the internalization of viral particles . Additionally, 5-(Difluoromethoxy)picolinic acid has been shown to inhibit the expression of viral proteins, thereby reducing viral replication and spread .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Difluoromethoxy)picolinic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation . Long-term studies have shown that 5-(Difluoromethoxy)picolinic acid can have sustained antiviral effects, but its cytotoxicity may also increase with extended exposure . These temporal effects highlight the importance of optimizing dosage and exposure duration in experimental settings.
Dosage Effects in Animal Models
The effects of 5-(Difluoromethoxy)picolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral activity with minimal cytotoxicity . At higher doses, 5-(Difluoromethoxy)picolinic acid can cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-(Difluoromethoxy)picolinic acid is involved in metabolic pathways related to tryptophan metabolism. It interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are key players in the kynurenine pathway . This compound can influence metabolic flux and metabolite levels, potentially affecting immune responses and cellular homeostasis . The involvement of 5-(Difluoromethoxy)picolinic acid in these pathways highlights its potential impact on broader physiological processes.
Transport and Distribution
Within cells and tissues, 5-(Difluoromethoxy)picolinic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its antiviral effects . The compound’s distribution is influenced by its solubility and affinity for cellular components, which can affect its accumulation and efficacy .
Subcellular Localization
The subcellular localization of 5-(Difluoromethoxy)picolinic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with viral particles and cellular machinery involved in viral entry and replication . Understanding the subcellular distribution of 5-(Difluoromethoxy)picolinic acid can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGGIPBAUKZCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)
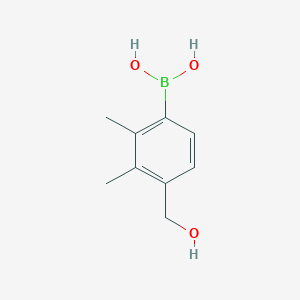
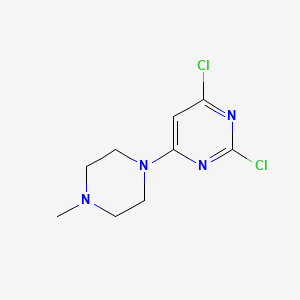
![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)
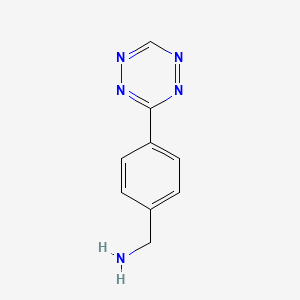
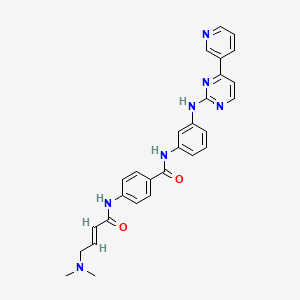
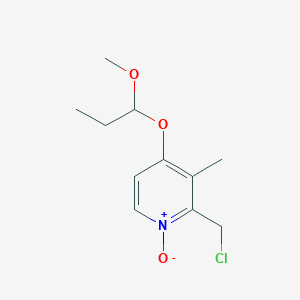
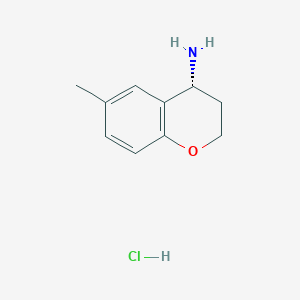
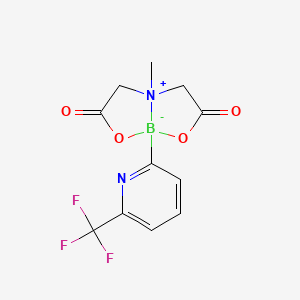

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
